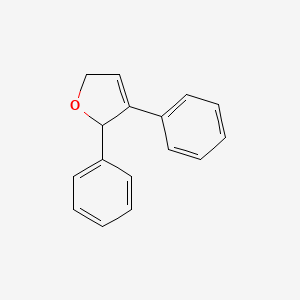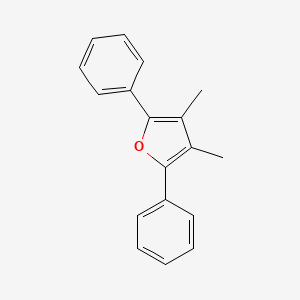![molecular formula C13H18N4O3 B12905862 Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- CAS No. 61450-78-0](/img/structure/B12905862.png)
Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and two ethanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the reaction of the triazole derivative with diethanolamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
科学的研究の応用
2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the ethanol groups can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and methoxyphenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
61450-78-0 |
|---|---|
分子式 |
C13H18N4O3 |
分子量 |
278.31 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]amino]ethanol |
InChI |
InChI=1S/C13H18N4O3/c1-20-11-4-2-10(3-5-11)12-14-13(16-15-12)17(6-8-18)7-9-19/h2-5,18-19H,6-9H2,1H3,(H,14,15,16) |
InChIキー |
KBIMEIUJCLWMLY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


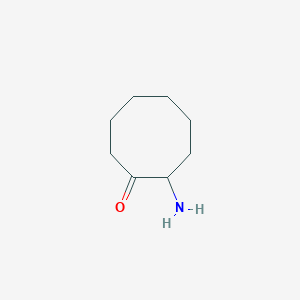
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
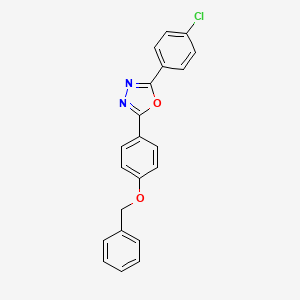
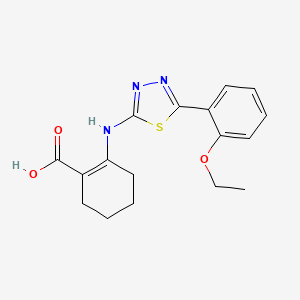

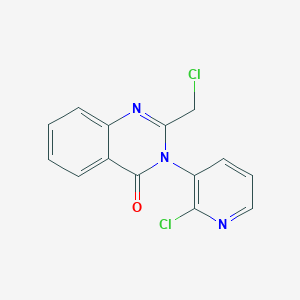
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
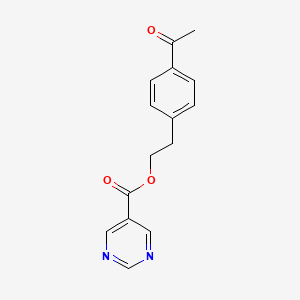
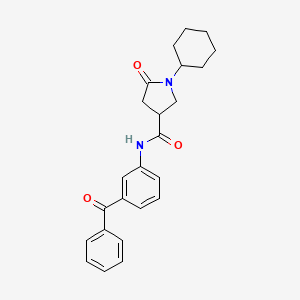
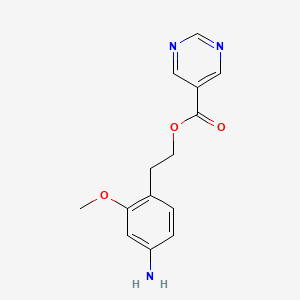
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
